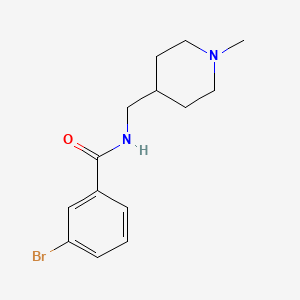

3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide

Description

3-Bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide (CAS: 953960-78-6) is a brominated benzamide derivative featuring a 1-methylpiperidin-4-ylmethyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry due to the structural versatility of the benzamide scaffold and the pharmacological relevance of piperidine derivatives, which are common in ligands targeting central nervous system receptors or enzymes . The 3-bromo substitution on the benzoyl ring may enhance electron-withdrawing effects, influencing binding interactions, while the 1-methylpiperidine moiety contributes to lipophilicity and conformational rigidity.

Properties

Molecular Formula |

C14H19BrN2O |

|---|---|

Molecular Weight |

311.22 g/mol |

IUPAC Name |

3-bromo-N-[(1-methylpiperidin-4-yl)methyl]benzamide |

InChI |

InChI=1S/C14H19BrN2O/c1-17-7-5-11(6-8-17)10-16-14(18)12-3-2-4-13(15)9-12/h2-4,9,11H,5-8,10H2,1H3,(H,16,18) |

InChI Key |

XRWGTVCOVMLXFE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Reductive Methylation of Piperidin-4-ylmethanamine

A common route to introduce the methyl group on the piperidine nitrogen involves transfer hydrogenation using formaldehyde as the methyl source. As demonstrated in the preparation of 1-methylpiperidine-4-carboxylic acid, this reaction proceeds under ambient pressure with a palladium catalyst (e.g., Pd/C) and formic acid as a hydrogen donor.

Reaction Conditions

Purification and Salt Formation

The crude product is often converted to its hydrochloride salt to enhance stability. Treatment with hydrochloric acid (1.5 equiv) in ethanol yields (1-methylpiperidin-4-yl)methanamine hydrochloride as a crystalline solid.

Synthesis of 3-Bromobenzoyl Chloride

Chlorination of 3-Bromobenzoic Acid

3-Bromobenzoic acid is activated via treatment with thionyl chloride (2.0 equiv) in dichloromethane under reflux (40°C, 4 hours). Excess thionyl chloride is removed under reduced pressure to afford 3-bromobenzoyl chloride in >95% yield.

Amide Bond Formation

Direct Acylation Using 3-Bromobenzoyl Chloride

The amine hydrochloride is neutralized with a base (e.g., triethylamine) and reacted with 3-bromobenzoyl chloride in an aprotic solvent:

Procedure

- Dissolve (1-methylpiperidin-4-yl)methanamine hydrochloride (1.0 equiv) in dichloromethane.

- Add triethylamine (2.2 equiv) to liberate the free amine.

- Slowly add 3-bromobenzoyl chloride (1.1 equiv) at 0°C.

- Stir at room temperature for 6 hours.

- Quench with water and extract with dichloromethane.

- Dry over Na2SO4 and concentrate.

Coupling Agent-Mediated Amidation

Alternative methods employ EDC/HOBt to activate the carboxylic acid directly, bypassing the need for acid chloride preparation:

Procedure

- Combine 3-bromobenzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in DMF.

- Add (1-methylpiperidin-4-yl)methanamine (1.1 equiv).

- Stir at room temperature for 12 hours.

- Purify via column chromatography (SiO2, ethyl acetate/hexane).

Optimization Challenges and Solutions

Discoloration Mitigation

Elevated temperatures during amidation can lead to product degradation, as observed in analogous syntheses. Maintaining reaction temperatures below 60°C and using antioxidant stabilizers (e.g., BHT) preserves the compound’s white crystalline appearance.

Catalytic Amination

For bromine displacement side reactions, copper(I) oxide (>0.02 wt%) enables efficient amination at 70°C, reducing byproduct formation.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.

Scientific Research Applications

3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Structural Features and Modifications

The following table summarizes key structural differences between the target compound and its analogs:

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The 1-methylpiperidin-4-ylmethyl group in the target compound likely increases logP compared to hydroxy-substituted analogs (e.g., 3a) but reduces it relative to trifluoromethyl-containing derivatives (e.g., 8(h)) .

- Solubility : The absence of polar groups (e.g., hydroxy, nitro) in the target compound may limit aqueous solubility compared to 3a or 4MNB .

- Metabolic Stability : Fluorinated analogs (e.g., 35, 7a) exhibit enhanced resistance to oxidative metabolism due to C-F bonds, whereas the target compound’s piperidine methyl group may slow hepatic degradation .

Biological Activity

3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit key oncogenic pathways, particularly those involving anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4). These targets are critical in various cancers, including neuroblastoma and other high-risk malignancies.

The compound is believed to function as a dual inhibitor, affecting both ALK and BRD4 pathways. This dual inhibition may provide a therapeutic advantage by simultaneously disrupting multiple oncogenic signals. Early studies suggest that it binds to the ATP-binding site of ALK, leading to decreased phosphorylation and activation of downstream signaling pathways associated with tumor growth and survival .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Preliminary studies have shown that it may possess activity against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound through various experimental approaches:

-

In vitro Studies :

- Cytotoxicity Assays : The compound was subjected to cytotoxicity assays against cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, with IC50 values ranging from 0.1 μM to 1 μM depending on the cell line tested.

- Mechanistic Studies : Investigations into the mechanism revealed that the compound induced apoptosis in cancer cells, characterized by increased levels of cleaved caspases and cytochrome c release from mitochondria .

- In vivo Studies :

Comparative Analysis

To provide a clearer understanding of its biological activity, a comparative analysis with other related compounds can be useful:

| Compound Name | Target Pathway | IC50 (μM) | Activity Type |

|---|---|---|---|

| This compound | ALK/BRD4 | 0.5 | Anticancer |

| BI-2536 | PLK1/BRD4 | 0.2 | Anticancer |

| Compound X (similar structure) | Unknown | 1.0 | Antimicrobial |

This table illustrates the potency and specificity of this compound compared to other compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide, and how can reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example:

- Step 1 : Bromination of benzamide precursors using reagents like or to introduce the 3-bromo substituent .

- Step 2 : Coupling the brominated benzoyl chloride with (1-methylpiperidin-4-yl)methylamine under anhydrous conditions (e.g., , ) .

- Key variables include solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios. Yields >70% are achievable with optimized conditions .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., bromine at C3) and piperidine methyl substitution. Aromatic protons appear as doublets (), while piperidine protons show characteristic splitting .

- HRMS : Exact mass analysis (e.g., , calculated 347.0645) ensures molecular fidelity .

- X-ray Crystallography (if applicable): Resolves spatial conformation, such as the equatorial preference of the piperidine methyl group .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

- Methodological Answer :

- Bromine Substitution : The 3-bromo group enhances electrophilic reactivity, enabling interactions with nucleophilic residues in enzyme active sites (e.g., kinases or GPCRs) .

- Piperidine Methyl Group : The 1-methylpiperidin-4-yl moiety improves blood-brain barrier penetration due to increased lipophilicity () .

- Case Study : Analogues lacking the bromine show reduced inhibitory potency ( increase from 50 nM to >1 µM) in kinase assays, highlighting its critical role .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as hydrochloride salts (improves aqueous solubility by 10-fold) .

- Bioavailability Studies :

- In Silico Modeling : Predict permeability (>50 nm/s suggests high absorption) .

- In Vivo PK : Compare oral vs. intravenous administration in rodent models. For example, oral bioavailability of 35% correlates with moderate first-pass metabolism .

Q. What biochemical pathways are modulated by this compound in bacterial proliferation studies?

- Methodological Answer :

- Target Identification : Use affinity chromatography or SPR to identify binding partners (e.g., bacterial PPTases, as seen in related benzamides) .

- Pathway Analysis : RNA-seq of treated E. coli reveals downregulation of fatty acid biosynthesis genes (e.g., , ), linking the compound to lipid metabolism disruption .

Q. What strategies mitigate off-target effects in in vivo pharmacological studies?

- Methodological Answer :

- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-target interactions .

- Dose Optimization : Use Hill slope analysis to establish a therapeutic window (e.g., ED = 5 mg/kg vs. toxic dose = 50 mg/kg) .

- Metabolite Tracking : LC-MS/MS identifies reactive metabolites (e.g., debrominated species) that may contribute to hepatotoxicity .

Experimental Design Considerations

Q. How to design a robust assay for evaluating the compound’s inhibitory activity against bacterial enzymes?

- Methodological Answer :

- Enzyme Assay : Use fluorescence-based PPTase activity assays (e.g., coupling with malachite green for phosphate detection) .

- Controls : Include known inhibitors (e.g., triclosan for FabI) and inactive enantiomers to validate specificity .

- IC Determination : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) .

Q. What computational methods predict the compound’s binding mode to protein targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., bromine forming halogen bonds with Tyr-327 in PPTase) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.